3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It is known that piperidine derivatives can bind with high affinity to multiple receptors , which can lead to various biological activities. The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Piperidine derivatives are known to possess various biological activities , which suggests that they may affect multiple biochemical pathways. The exact pathways and their downstream effects influenced by this compound would need further investigation.
Pharmacokinetics
It is known that the physicochemical properties of a compound (size, charge, lipophilicity) can substantially modify its pharmacokinetic profile . These properties can alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Result of Action
It is known that piperidine derivatives can have various biological activities , suggesting that they may have multiple molecular and cellular effects. The exact effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via an acylation reaction, where 2-methoxyphenylacetic acid is reacted with the piperidine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate compound with a suitable reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-Phenylacetyl)piperidin-4-yl)oxazolidine-2,4-dione: Lacks the methoxy group, which may affect its binding affinity and biological activity.
3-(1-(2-(4-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: Contains a methoxy group at a different position, potentially altering its pharmacological profile.
3-(1-(2-(2-Hydroxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: The hydroxy group may enhance hydrogen bonding interactions, affecting its activity.
Uniqueness
The presence of the methoxy group in 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione distinguishes it from similar compounds, potentially enhancing its pharmacological properties and making it a unique candidate for further research and development.
Properties
IUPAC Name |
3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNUOYFLQWEWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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